molecular formula C31H54O2 B14359746 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol CAS No. 91490-99-2

5-(Pentacos-1-EN-1-YL)benzene-1,3-diol

Cat. No.: B14359746
CAS No.: 91490-99-2
M. Wt: 458.8 g/mol
InChI Key: VURYBPDWGJKISB-UHFFFAOYSA-N
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Description

5-(Pentacos-1-EN-1-YL)benzene-1,3-diol, also known as 5-Pentacosenylresorcinol, is a type of alkylresorcinol. It is a polyphenolic compound with the chemical formula C31H54O2. This compound is part of the resorcinol family, which is characterized by the presence of two hydroxyl groups attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkene. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Pentacos-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pentacos-1-EN-1-YL)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activities. The compound may also interact with cellular enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.

    Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups in the para position.

    Orcinol (5-methylbenzene-1,3-diol): A methylated derivative of resorcinol.

Uniqueness

5-(Pentacos-1-EN-1-YL)benzene-1,3-diol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and may influence its interactions with biological membranes and other hydrophobic environments .

Properties

CAS No.

91490-99-2

Molecular Formula

C31H54O2

Molecular Weight

458.8 g/mol

IUPAC Name

5-pentacos-1-enylbenzene-1,3-diol

InChI

InChI=1S/C31H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h24-28,32-33H,2-23H2,1H3

InChI Key

VURYBPDWGJKISB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O

Origin of Product

United States

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